2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol
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Overview
Description
2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol is an organic compound with the molecular formula C11H17NO. It is a derivative of ethanol, where the hydrogen atom of the hydroxyl group is replaced by a 3,5-dimethylphenylmethylamino group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol typically involves the reaction of 3,5-dimethylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3,5-Dimethylbenzylamine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the reaction rate and yield. The reaction is typically carried out in a reactor under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[(3,5-Dimethylphenyl)methyl]amino}acetaldehyde or 2-{[(3,5-Dimethylphenyl)methyl]amino}acetone.
Reduction: Formation of 2-{[(3,5-Dimethylphenyl)methyl]amino}ethane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,5-Dimethylphenyl)amino]ethan-1-ol: A similar compound with a slightly different structure.
2-{[(3,5-Dimethylphenyl)methyl]amino}ethane: A reduced form of the compound.
3,5-Dimethylbenzylamine: The starting material for the synthesis of 2-{[(3,5-Dimethylphenyl)methyl]amino}ethan-1-ol.
Uniqueness
This compound is unique due to the presence of both the hydroxyl group and the 3,5-dimethylphenylmethylamino group. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C11H17NO |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenyl)methylamino]ethanol |
InChI |
InChI=1S/C11H17NO/c1-9-5-10(2)7-11(6-9)8-12-3-4-13/h5-7,12-13H,3-4,8H2,1-2H3 |
InChI Key |
AQWAOJZEGGKYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CNCCO)C |
Origin of Product |
United States |
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